
2-(6-Methyl-5-nitropyridin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-5-nitropyridin-2-yl)ethanol is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and an ethanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-5-nitropyridin-2-yl)ethanol typically involves the nitration of 6-methyl-2-pyridinol followed by reduction and subsequent alkylation. The nitration is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring. The resulting 6-methyl-5-nitro-2-pyridinol is then reduced to 6-methyl-5-nitropyridin-2-ylmethanol using a reducing agent such as sodium borohydride. Finally, the hydroxyl group is alkylated with ethyl bromide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration, reduction, and alkylation steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-5-nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(6-Methyl-5-nitropyridin-2-yl)acetic acid.
Reduction: 2-(6-Methyl-5-aminopyridin-2-yl)ethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(6-Methyl-5-nitropyridin-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-5-nitropyridin-2-yl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethanol group can facilitate the compound’s solubility and transport within biological systems. The exact molecular pathways involved depend on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-nitropyridin-2-ylmethanol: Similar structure but lacks the ethanol group.
2-(6-Methyl-5-nitropyridin-2-yl)aminoethanol: Contains an amino group instead of a hydroxyl group.
6-Methyl-5-nitropyridin-2-ylamine: Lacks the ethanol group and has an amino group instead of a hydroxyl group.
Uniqueness
2-(6-Methyl-5-nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro and ethanol groups, which confer specific chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(6-methyl-5-nitropyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c1-6-8(10(12)13)3-2-7(9-6)4-5-11/h2-3,11H,4-5H2,1H3 |
InChI Key |
VSQHZDDUBHUSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)
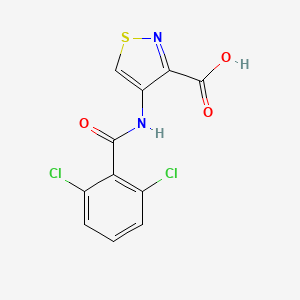
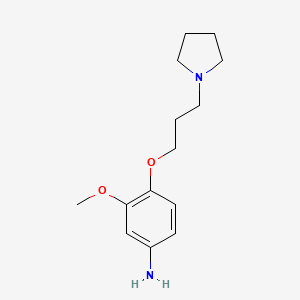
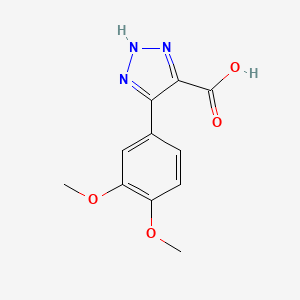
![3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]Pentanoic acid](/img/structure/B13871818.png)
![1-Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylic acid](/img/structure/B13871823.png)
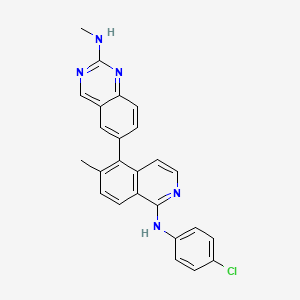
![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)

![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)

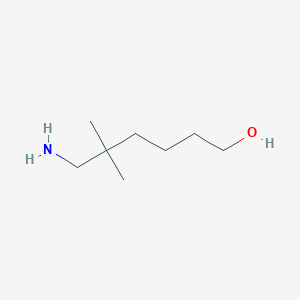
![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)
![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
